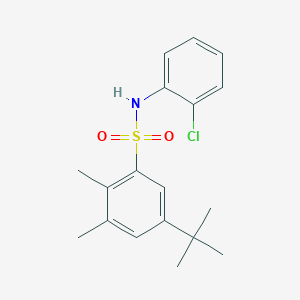![molecular formula C20H19NO2S B281204 N-[1,1'-biphenyl]-4-yl-2,4-dimethylbenzenesulfonamide](/img/structure/B281204.png)
N-[1,1'-biphenyl]-4-yl-2,4-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1,1'-biphenyl]-4-yl-2,4-dimethylbenzenesulfonamide, commonly known as BPS, is a sulfonamide compound that is widely used in scientific research. It is a derivative of bisphenol A, which is used in the production of polycarbonate plastics and epoxy resins. BPS is a popular alternative to bisphenol A, which has been found to have negative effects on human health and the environment.
作用機序
BPS is believed to act as an endocrine disruptor, similar to bisphenol A. It binds to estrogen receptors and disrupts the normal hormonal balance in the body. BPS has also been found to affect the thyroid gland and alter the expression of genes involved in the regulation of metabolism.
Biochemical and Physiological Effects:
BPS has been found to have a number of biochemical and physiological effects. It has been shown to affect the growth and development of various organisms, including fish, amphibians, and mammals. BPS has also been found to affect the reproductive system, causing changes in hormone levels and fertility.
実験室実験の利点と制限
BPS has several advantages over bisphenol A in laboratory experiments. It has a higher solubility in water, which makes it easier to work with in aqueous solutions. BPS is also less toxic than bisphenol A, which makes it safer to handle. However, BPS has some limitations in laboratory experiments. It has a lower binding affinity for estrogen receptors than bisphenol A, which can make it less effective in certain assays.
将来の方向性
There are several future directions for research on BPS. One area of interest is the long-term effects of BPS exposure on human health. Another area of research is the development of new methods for the synthesis of BPS and other sulfonamide compounds. Additionally, further research is needed to understand the mechanisms of action of BPS and its effects on various biological systems.
合成法
BPS can be synthesized by the reaction of 4-bromo-2,4-dimethylbenzenesulfonyl chloride with 1,1'-biphenyl-4-amine in the presence of a base. The reaction yields BPS as a white solid with a melting point of 191-193°C.
科学的研究の応用
BPS is widely used in scientific research as a substitute for bisphenol A. It is used in various fields such as pharmacology, toxicology, and environmental science. BPS is used to study the effects of endocrine disruptors on human health and the environment. It is also used to investigate the mechanisms of action of various drugs and chemicals.
特性
分子式 |
C20H19NO2S |
|---|---|
分子量 |
337.4 g/mol |
IUPAC名 |
2,4-dimethyl-N-(4-phenylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C20H19NO2S/c1-15-8-13-20(16(2)14-15)24(22,23)21-19-11-9-18(10-12-19)17-6-4-3-5-7-17/h3-14,21H,1-2H3 |
InChIキー |
FUNUJGOIJYHWQP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CC=CC=C3)C |
正規SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-tert-butylphenyl)sulfonyl]cyclohexanecarboxamide](/img/structure/B281121.png)
![N-(2-chlorophenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B281122.png)
![Methyl 2-methyl-5-[(1-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281123.png)
![N-[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]glycine](/img/structure/B281125.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]-8-quinolinesulfonamide](/img/structure/B281127.png)
![Ethyl 5-{[(9,10-dioxo-9,10-dihydro-2-anthracenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281130.png)

![4-{[(9,10-Dioxo-9,10-dihydro-2-anthracenyl)sulfonyl]amino}benzoic acid](/img/structure/B281135.png)
![N,N-dibenzyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281137.png)


![N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281141.png)
![3-{[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B281142.png)
![Butyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281146.png)